REACTION_SMILES
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[CH3:20][C:21](=[O:22])[OH:23].[CH3:24][CH2:25][OH:26].[NH2:1][CH2:2][C:3](=[O:4])[NH:5][c:6]1[s:7][cH:8][cH:9][c:10]1[C:11]([c:12]1[c:13]([Cl:18])[cH:14][cH:15][cH:16][cH:17]1)=[O:19]>>[N:1]1=[C:11]([c:12]2[c:13]([Cl:18])[cH:14][cH:15][cH:16][cH:17]2)[c:10]2[c:6]([s:7][cH:8][cH:9]2)[NH:5][C:3](=[O:4])[CH2:2]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(=O)Nc1sccc1C(=O)c1ccccc1Cl
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Name
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Type
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product
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Smiles
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O=C1CN=C(c2ccccc2Cl)c2ccsc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |